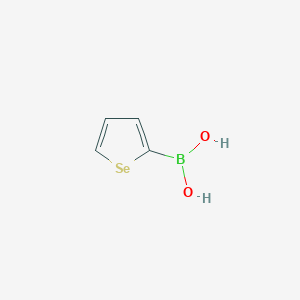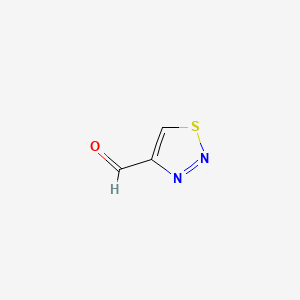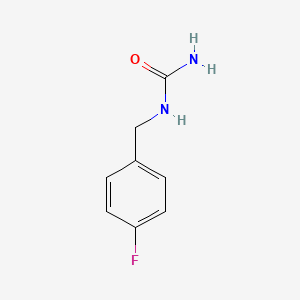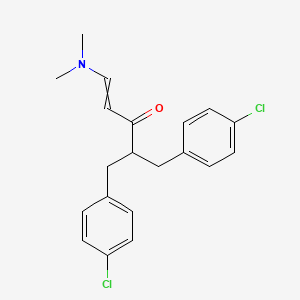
4-Fluoro-3-methylphenol
Übersicht
Beschreibung
4-Fluoro-3-methylphenol is a phenolic derivative that can be used as a pharmaceutical intermediate . It has been used to detect aromatic metabolites in methanogenic m-cresol-degrading consortium and in the preparation of 8-fluoronaphthoquinone via Friedel Crafts acylation reaction with maleic anhydride .
Synthesis Analysis
The synthesis of 4-Fluoro-3-methylphenol involves several steps. One method involves dissolving 3-Fluoro-4-methylaniline in a 10% sulfuric acid aqueous solution . Other methods for the synthesis of phenols, which could potentially be applied to 4-Fluoro-3-methylphenol, include reduction of quinones, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and hydrolysis of phenolic esters or ethers .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-methylphenol consists of a phenol group with a fluorine atom at the 4th position and a methyl group at the 3rd position . The exact mass of the compound is 126.048093005 g/mol .Chemical Reactions Analysis
4-Fluoro-3-methylphenol can undergo various chemical reactions. For instance, it can be used in the preparation of 8-fluoronaphthoquinone via Friedel Crafts acylation reaction with maleic anhydride . It can also participate in reactions involving the formation of the C-F bond .Physical And Chemical Properties Analysis
4-Fluoro-3-methylphenol has a density of 1.2±0.1 g/cm3, a boiling point of 205.8±20.0 °C at 760 mmHg, and a melting point of 32 °C . It has a molecular weight of 126.13 g/mol .Wissenschaftliche Forschungsanwendungen
Fluorinated Building Blocks
4-Fluoro-3-methylphenol is a part of the fluorinated building blocks . These are essential components in the synthesis of various organic compounds. The presence of fluorine can significantly alter the chemical properties of these compounds, making them useful in a wide range of applications.
Detection of Aromatic Metabolites
This compound has been used to detect aromatic metabolites in methanogenic m-cresol-degrading consortium . This application is crucial in environmental science and biotechnology, where understanding the breakdown of complex organic compounds is essential.
Synthesis of Fluoronaphthoquinone
4-Fluoro-3-methylphenol has been used in the preparation of 8-fluoronaphthoquinone via Friedel Crafts acylation reaction with maleic anhydride . Naphthoquinones are a class of organic compounds with potential applications in dyes, pigments, and pharmaceuticals.
Chemical Research
Due to its unique structure and properties, 4-Fluoro-3-methylphenol is often used in chemical research . Researchers can study its reactions with various reagents to understand the behavior of similar compounds.
Material Science
In material science, 4-Fluoro-3-methylphenol can be used in the synthesis of new materials . The fluorine atom in the compound can form strong bonds with other elements, leading to materials with unique properties.
Pharmaceutical Research
4-Fluoro-3-methylphenol can also be used in pharmaceutical research . The compound’s structure can serve as a starting point for the synthesis of new drugs. Its fluorine atom can improve the bioavailability and metabolic stability of these drugs.
Safety and Hazards
4-Fluoro-3-methylphenol is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Zukünftige Richtungen
As a fluorinated compound, 4-Fluoro-3-methylphenol has potential applications in various fields such as molecular imaging, pharmaceuticals, and materials . The development of antimicrobials that target nucleic acid phase transitions may become an attractive route to finding effective and long-lasting antibiotics .
Wirkmechanismus
Target of Action
It has been used to detect aromatic metabolites in methanogenic m-cresol-degrading consortium
Mode of Action
It is known to be involved in the detection of aromatic metabolites in certain biochemical processes . The exact mechanism of how 4-Fluoro-3-methylphenol interacts with its targets and the resulting changes remains a topic for further investigation.
Biochemical Pathways
It has been used in the preparation of 8-fluoronaphthoquinone via Friedel Crafts acylation reaction with maleic anhydride , suggesting that it may play a role in certain organic synthesis pathways.
Result of Action
It has been used in the detection of aromatic metabolites in methanogenic m-cresol-degrading consortium , suggesting that it may have a role in these processes
Eigenschaften
IUPAC Name |
4-fluoro-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYGYYVGWSCWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372036 | |
| Record name | 4-Fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
452-70-0 | |
| Record name | 4-Fluoro-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 4-fluoro-3-methylphenol and how have they been studied?
A1: 4-fluoro-3-methylphenol (FMP) is an organic compound with the molecular formula C7H7FO []. Its structure has been extensively studied using spectroscopic techniques like FTIR and FT-Raman spectroscopy []. These techniques provide valuable information about the vibrational modes of the molecule, which are crucial for understanding its interactions and properties.
Q2: How do computational chemistry methods contribute to our understanding of 4-fluoro-3-methylphenol?
A2: Computational studies employing methods like Hartree-Fock (HF) and Density Functional Theory (DFT/B3LYP) have been used to calculate various molecular properties of FMP []. These include its optimized geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. These calculations provide insights into the electronic structure and reactivity of FMP, complementing experimental findings. For instance, analysis of the HOMO-LUMO energy gap suggests potential charge transfer within the molecule, which can influence its chemical reactivity [].
Q3: Has 4-fluoro-3-methylphenol been used in the development of any specific drugs?
A3: Yes, 4-fluoro-3-methylphenol serves as a key starting material in the synthesis of eravacycline, a novel antibiotic []. Researchers have developed a convergent synthetic route that utilizes FMP to construct the crucial left-hand piece (LHP) of the eravacycline molecule []. This highlights the utility of FMP as a building block in medicinal chemistry.
Q4: Can 4-fluoro-3-methylphenol be used to study reactive oxygen species?
A4: Interestingly, 4-fluoro-3-methylphenol and its boronic acid derivative (4-fluoro-3-methylphenyl boronic acid) have proven useful in studying reactive oxygen species []. Researchers have leveraged the distinct reactivity of these fluorine-containing compounds to develop a novel 19F NMR-based method for differentiating and quantifying superoxide radical anion and singlet oxygen []. This innovative approach holds potential for various fields, including photodynamic therapy and photoredox reaction research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



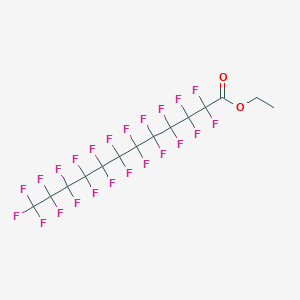

![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)



